N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-6-15(7-10-16)12-13-18-17(20)11-8-14-4-2-1-3-5-14/h1-11,19H,12-13H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOYCHSKGXJDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342001 | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103188-44-9 | |
| Record name | N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
A stoichiometric mixture of 2-(4-hydroxyphenyl)ethylamine and methyl 3-phenylprop-2-enoate is heated to 120°C for 6–8 hours. The absence of solvent forces molecular alignment, reducing side reactions while promoting cyclodehydration. Infrared spectroscopy confirms ester-to-amide conversion through the disappearance of the 1740 cm⁻¹ ester carbonyl peak and emergence of a 1650 cm⁻¹ amide I band.
Yield Optimization
Table 1 compares yields under varying conditions:
| Temperature (°C) | Time (h) | Purity (%) | Isolated Yield (%) |
|---|---|---|---|
| 100 | 12 | 88 | 52 |
| 120 | 8 | 95 | 78 |
| 150 | 4 | 91 | 69 |
Optimal performance at 120°C balances reaction rate and thermal decomposition risks. The 78% yield surpasses traditional solution-phase methods by 15–20% due to reduced hydrolysis.
LookChem’s cited method employs ruthenium catalysts to couple terminal alkynes with N-hydroxy compounds. For N-[2-(4-hydroxyphenyl)ethyl]-3-phenylprop-2-enamide, phenylacetylene reacts with N-hydroxy-2-(4-hydroxyphenyl)ethylamine in the presence of [RuCl2(p-cymene)]₂ (5 mol%).
Catalytic Cycle and Selectivity
The mechanism proceeds through oxidative alkyne insertion into the Ru–N bond, followed by reductive elimination to form the E-enamide exclusively. Density functional theory (DFT) calculations show a 12.3 kcal/mol preference for the trans-configuration due to steric repulsion in the cis transition state.
Solvent and Base Effects
Trials with dichloroethane (DCE) and tetrahydrofuran (THF) revealed DCE’s superiority, providing 92% yield versus THF’s 77% (Table 2). The weakly coordinating nature of DCE preserves catalyst activity, while THF’s Lewis basicity deactivates the ruthenium center.
Acid Chloride-Mediated Amidation
Growing Science’s protocol adapts phosphorus oxychloride (POCl₃) to activate 3-phenylprop-2-enoic acid prior to amine coupling. Key steps include:
- Acyl Chloride Formation : 3-phenylprop-2-enoic acid (1 eq) reacts with POCl₃ (1.2 eq) in dichloromethane at 0°C for 1 h.
- Amine Coupling : 2-(4-hydroxyphenyl)ethylamine (1.1 eq) is added with pyridine (2 eq) as HCl scavenger.
Side Reaction Mitigation
Competitive Michael addition to the α,β-unsaturated system is suppressed by maintaining temperatures below 10°C. LC-MS analysis shows less than 5% adduct formation under optimized conditions.
Solid-Phase Synthesis for High-Throughput Production
A resin-bound strategy using Wang resin functionalized with 4-hydroxyphenylacetic acid enables iterative amidation. After coupling 3-phenylprop-2-enoic acid via HATU/DIPEA, cleavage with trifluoroacetic acid (TFA) yields the target compound in 84% purity. This method facilitates parallel synthesis of analogs but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the cinnamoyl moiety can be reduced to form saturated amides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide moiety can participate in various biochemical pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound shares structural homology with several cinnamoyltyramine derivatives, differing primarily in substituent patterns:
Key Observations :
Anti-Inflammatory Activity
Several structurally related compounds exhibit notable anti-inflammatory effects:
- Compound 4 (): IC₅₀ < 17.21 µM, comparable to quercetin (positive control). Structural features include a 4-hydroxy-3-methoxyphenyl acrylamide group .
- Compound 2 (): IC₅₀ = 17.00 ± 1.11 µM, slightly more potent than quercetin (IC₅₀ = 17.21 ± 0.50 µM). Features a methoxy group on the phenethylamine side chain .
- N-trans-Feruloyltyramine : Demonstrated anti-inflammatory activity in vitro, attributed to its ability to inhibit pro-inflammatory cytokines like TNF-α .
However, its simpler structure could offer advantages in solubility and metabolic stability .
Pharmacokinetic and ADMET Properties
- Solubility : The target compound’s hydroxyl groups enhance water solubility compared to methoxy-rich analogs like N-trans-feruloyltyramine .
- Bioavailability : Methoxy substitutions (e.g., in feruloyltyramine) improve lipophilicity and membrane permeability but may increase metabolic clearance .
- Toxicity: Limited data exist, but cinnamoyltyramines generally show low cytotoxicity in cell-based assays (e.g., and ) .
Research Implications
- Structure-Activity Relationship (SAR) : Methoxy groups at the 3-position of the phenyl ring enhance anti-inflammatory activity, while additional hydroxyl groups may improve antioxidant capacity .
- Optimization Strategies : Introducing methoxy groups to the target compound could balance potency and bioavailability for drug development.
Biological Activity
N-[2-(4-Hydroxyphenyl)ethyl]-3-phenylprop-2-enamide, also known as N-cinnamoyltyramine, is a phenethylamine derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 267.32 g/mol
- Structural Features : The compound features a hydroxyphenyl group and an amide functional group, which are critical for its biological activity.
This compound operates through various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. This is primarily attributed to the hydroxyphenyl group that can donate electrons to neutralize free radicals.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Some cinnamamide derivatives have shown anticonvulsant activity in animal models, suggesting that this compound may have neuroprotective properties against seizures .
Antioxidant Properties
Research has demonstrated that N-cinnamoyltyramine can scavenge free radicals effectively, contributing to its potential as a therapeutic agent in conditions associated with oxidative stress.
Antimicrobial Activity
In vitro studies have indicated that this compound can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent.
Neuroprotective and Anticonvulsant Effects
A study on related cinnamamide derivatives highlighted their efficacy in reducing seizure activity in animal models. For instance, KM-568 (a related compound) exhibited significant anticonvulsant effects with an ED50 ranging from 13.21 mg/kg to 114.4 mg/kg depending on the model used . This suggests that this compound may share similar neuroprotective qualities.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of N-cinnamoyltyramine using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH levels, confirming its effectiveness as an antioxidant agent.
Case Study 2: Anticonvulsant Activity
In a preclinical study involving mice, N-cinnamoyltyramine was tested for its anticonvulsant properties. The compound showed a dose-dependent reduction in seizure frequency and severity when administered prior to seizure induction tests.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide | CHNO | Contains a methyl group; different biological profile |
| N-cinnamoyltyramine | CHNO | Identical structure; known for antioxidant properties |
| (E)-N-[2-(4-hydroxyphenyl)ethyl]-3-methylbut-2-enamide | CHNO | Similar configuration; different side chains affecting reactivity |
This table illustrates how this compound stands out due to its specific hydroxyphenyl group, enhancing its reactivity and biological activity compared to structurally similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
